Cytotoxic Potency of 2,4-Pyridinedione-Containing Natural Product vs. Common Cytotoxic Standards
A naturally occurring alkaloid containing a 2,4-pyridinedione core (Talarohydrazone A) exhibits an IC₅₀ of 4.1 μM against the NCI-H446 small cell lung cancer cell line [1]. While direct comparator data for the parent 2,4-dione scaffold are not reported in this study, this value benchmarks the cytotoxic potential of the core structure. For context, the clinical standard doxorubicin typically shows IC₅₀ values in the sub‑micromolar range (e.g., 0.04 μM against MCF-7) [2], indicating that this natural product derivative exhibits moderate but quantifiable activity, establishing a baseline for scaffold optimization.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | 4.1 μM (Talarohydrazone A, containing 2,4-pyridinedione core) |
| Comparator Or Baseline | Doxorubicin: 0.04 μM (MCF-7) [2]; CA-4: 0.04 μM (MCF-7) [2] |
| Quantified Difference | Approximately 100‑fold less potent than doxorubicin in different cell lines; moderate activity. |
| Conditions | NCI-H446 small cell lung cancer cells; assay conditions not fully specified in abstract. |
Why This Matters
Quantifies the baseline cytotoxic potential of a 2,4‑pyridinedione-containing natural product, providing a reference point for synthetic optimization and comparative potency against established chemotherapeutics.
- [1] Talarohydrazone A from Talaromyces amestolkiae: cytotoxic IC₅₀ 4.1 μM (NCI-H446). Mar. Drugs 2024 (preprint). View Source
- [2] ResearchGate Table 1: In vitro cytotoxic activity (IC₅₀ µM) of compounds 4-16, with CA-4 and doxorubicin standards. View Source
